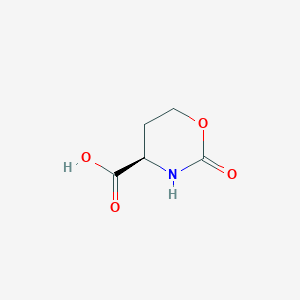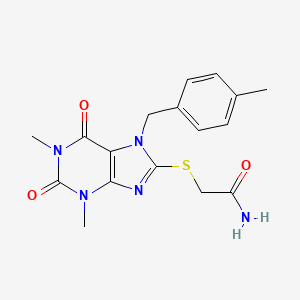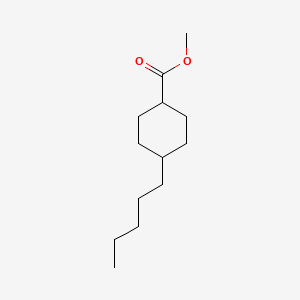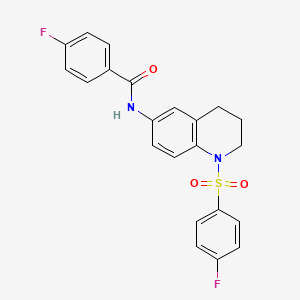
Ethyl 1-Ethylpyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
A series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The synthesis of pyrazole derivatives is an important area of organic chemistry, with various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system being used .Molecular Structure Analysis
The InChI code for Ethyl 1-Ethylpyrazole-4-carboxylate is 1S/C8H12N2O2/c1-3-10-6-7 (5-9-10)8 (11)12-4-2/h5-6H,3-4H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 1-Ethylpyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 168.19 and a molecular formula of C8H12N2O2 .Aplicaciones Científicas De Investigación
- Pyrazole Scaffold : Ethyl 1-Ethylpyrazole-4-carboxylate serves as a building block in the synthesis of pyrazole derivatives. Researchers use it to create novel compounds with potential pharmaceutical applications .
- Drug Design : The pyrazole structure is present in many bioactive molecules. Scientists explore modifications of this scaffold to design new drugs, such as anti-inflammatory agents, antivirals, and anticancer compounds .
- Pesticides : Pyrazole-based compounds exhibit pesticidal activity. Researchers investigate derivatives of Ethyl 1-Ethylpyrazole-4-carboxylate for their effectiveness against pests and diseases in agriculture .
- Ligand Design : Ethyl 1-Ethylpyrazole-4-carboxylate can act as a ligand in coordination chemistry. It forms complexes with transition metals, which have applications in catalysis, materials science, and bioinorganic chemistry .
- Fluorescent Dyes : Researchers explore the photophysical properties of pyrazole derivatives. Ethyl 1-Ethylpyrazole-4-carboxylate may serve as a fluorescent probe for biological imaging or sensing applications .
- Semiconducting Properties : Pyrazole-containing molecules can be incorporated into organic electronic devices. Ethyl 1-Ethylpyrazole-4-carboxylate derivatives might contribute to the development of organic semiconductors for flexible displays or sensors .
- Enzyme Inhibitors : Researchers investigate the inhibitory effects of pyrazole-based compounds on specific enzymes. Ethyl 1-Ethylpyrazole-4-carboxylate derivatives could play a role in drug discovery by targeting enzymes involved in diseases .
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Crop Protection
Coordination Chemistry and Metal Complexes
Photophysical Properties and Fluorescent Probes
Materials Science and Organic Semiconductors
Biochemical Studies and Enzyme Inhibition
Safety And Hazards
Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Ethylpyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)